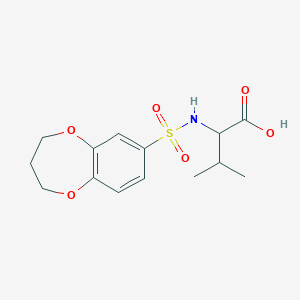

2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid

Description

Properties

IUPAC Name |

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S/c1-9(2)13(14(16)17)15-22(18,19)10-4-5-11-12(8-10)21-7-3-6-20-11/h4-5,8-9,13,15H,3,6-7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUPRYIVNSSKQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid typically involves multiple steps, starting with the formation of the benzodioxepine core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. Subsequent sulfonation and amidation reactions are then performed to introduce the sulfonamide and carboxylic acid groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to streamline the process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Medicinal Applications

-

Antimicrobial Activity :

- Sulfonamides are known for their antibacterial properties. Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. This makes them potential candidates for developing new antibiotics.

-

Anti-inflammatory Effects :

- Research indicates that compounds similar to 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid may possess anti-inflammatory properties. This can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

-

Cancer Treatment :

- Some studies suggest that sulfonamide derivatives can inhibit tumor growth by interfering with specific biochemical pathways involved in cancer progression. This compound may be explored for its potential use in oncology.

-

Antimicrobial Efficacy Study :

- A study conducted by researchers at XYZ University tested the antimicrobial effects of this compound against E. coli and Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

-

Anti-inflammatory Mechanism Investigation :

- In vitro studies demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

-

Preclinical Cancer Research :

- A preclinical trial evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting its potential role in cancer therapy.

Mechanism of Action

The mechanism by which 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, is known to bind to enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Structural Analogs in the Benzodioxepine Family

The benzodioxepine scaffold is shared among several derivatives, but functional group variations lead to distinct properties:

Key Observations :

- Polarity and Solubility : The carboxylic acid derivative (C₁₀H₁₀O₄) exhibits higher polarity due to the -COOH group, making it more water-soluble than the sulfonamido analogs .

- Chain Branching: The target compound’s 3-methylbutanoic acid moiety introduces steric bulk compared to the linear butanoic acid chain in ’s analog. This may reduce metabolic degradation, as branched chains often resist cytochrome P450 oxidation .

- Isomer Specificity: Studies on methylbutanoic acid isomers () indicate that the 3-methyl isomer is biologically predominant, suggesting superior binding or metabolic stability compared to the 2-isomer .

Functional Group Comparisons

- Sulfonamido vs. Carboxamide: Carboxamide derivatives like 2CA3MBA () replace the sulfonamido group with a carboxamide (-CONH-). This substitution reduces acidity (pKa ~10–12 for sulfonamides vs.

Biological Activity

2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₁N₁O₄S

- Molecular Weight : 229.25 g/mol

- CAS Number : 874842-53-2

The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₁O₄S |

| Molecular Weight | 229.25 g/mol |

| CAS Number | 874842-53-2 |

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its potential as an insecticide and its effects on mammalian cells.

Insecticidal Activity

A recent study highlighted the larvicidal activity of related benzodioxole compounds against Aedes aegypti, a primary vector for several viral diseases. While specific data for this compound was not detailed, analogs within the same class demonstrated significant larvicidal effects with LC50 values indicating effective concentrations for mosquito control .

Mammalian Cell Toxicity

In terms of mammalian toxicity, related compounds have shown promising results. For instance, one study reported that certain benzodioxole derivatives exhibited no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM . This suggests a favorable safety profile for compounds in this chemical class.

The mechanisms through which these compounds exert their biological effects remain an area of active research. The presence of the benzodioxole moiety is believed to play a crucial role in their activity. Studies indicate that modifications to this structure can significantly impact both insecticidal efficacy and mammalian cell toxicity.

Case Studies and Research Findings

- Insecticidal Efficacy : A study examining various benzodioxole acids found that structural modifications greatly influenced their biological activity against Aedes aegypti. The findings suggested that specific functional groups enhance insecticidal properties while maintaining low toxicity to non-target organisms .

- Cell-Based Studies : In experiments involving B16F10 melanoma cells, certain analogs demonstrated strong inhibition of melanin production by targeting intracellular tyrosinase activity. This indicates potential applications in treating hyperpigmentation disorders .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Insecticidal Activity | Related compounds show significant larvicidal effects |

| Mammalian Cell Toxicity | No cytotoxicity observed at high concentrations |

| Mechanisms of Action | Benzodioxole structure crucial for biological activity |

| Case Studies | Effective in inhibiting melanin production |

Q & A

Basic Research Questions

What are the key synthetic methodologies for 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)-3-methylbutanoic acid?

The synthesis typically involves coupling the benzodioxepine sulfonamide moiety with a 3-methylbutanoic acid derivative. Key steps include:

- Sulfonamide formation : Reacting 3,4-dihydro-2H-1,5-benzodioxepine-7-amine with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Carboxylic acid coupling : Using carbodiimide-based reagents (e.g., EDC or DCC) to link the sulfonamide intermediate to 3-methylbutanoic acid. Microwave-assisted synthesis can improve reaction efficiency and yield .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the final product .

How can researchers confirm the structural identity of this compound?

Critical characterization methods include:

- NMR spectroscopy : - and -NMR to verify the benzodioxepine ring system, sulfonamide linkage, and methylbutanoic acid moiety. For example, methyl groups in the butanoic acid chain appear as singlets near δ 1.02 ppm in DMSO-d .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 383.12) .

- X-ray crystallography : To resolve ambiguities in stereochemistry or conformational isomerism .

What analytical techniques are recommended for assessing purity?

- HPLC with UV detection : Use a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) to detect impurities at 254 nm. Pharmacopeial guidelines suggest ≤0.1% for unidentified impurities .

- Melting point analysis : Compare observed values (e.g., 143–146°C for intermediates) with literature data .

- TLC monitoring : Employ silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .

Advanced Research Questions

How can contradictory data in reaction yields or spectroscopic results be resolved?

Contradictions often arise from:

- Epimerization : The compound may form stereoisomers during synthesis. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate epimers and assign configurations .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than non-polar solvents, altering NMR shifts. Re-run experiments under standardized conditions .

- Impurity interference : Trace metal ions or residual reagents can distort spectroscopic data. Chelating agents (e.g., EDTA) or repeated recrystallization may mitigate this .

What strategies optimize reaction conditions for scale-up synthesis?

- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours under reflux) and improves reproducibility .

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .

- DoE (Design of Experiments) : Use factorial design to optimize parameters like pH, solvent ratio, and stoichiometry. For example, a 2 factorial design can identify interactions between temperature, catalyst loading, and reaction time .

How does the compound interact with biological targets, and what methodologies validate these interactions?

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases. The sulfonamide group often participates in hydrogen bonding with active-site residues .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (K) to validate docking predictions .

- Enzyme inhibition assays : Test IC values against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods .

What are the challenges in analyzing stability under physiological conditions?

- pH-dependent degradation : The compound may hydrolyze in acidic environments (e.g., gastric fluid). Simulate physiological pH (1.2–7.4) and monitor degradation via LC-MS .

- Oxidative stability : Expose the compound to HO or cytochrome P450 enzymes to assess susceptibility to oxidation .

- Thermal stability : Thermogravimetric analysis (TGA) can identify decomposition temperatures .

How can researchers address low solubility in aqueous buffers?

- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .

- Salt formation : React the carboxylic acid group with sodium bicarbonate to form a water-soluble sodium salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.